Product packaging for 2-(Hexyloxy)benzonitrile(Cat. No.:CAS No. 121554-15-2)

2-(Hexyloxy)benzonitrile

Cat. No.: B048131
CAS No.: 121554-15-2
M. Wt: 203.28 g/mol
InChI Key: BEIVVUUHIAJYFR-UHFFFAOYSA-N
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Description

2-(Hexyloxy)benzonitrile is an organic compound with the molecular formula C13H17NO and a molar mass of 203.28 g/mol . This compound, identified by CAS Registry Number 121554-15-2, features a benzonitrile core substituted with a hexyloxy chain . While specific application data for this isomer is limited in the available literature, its structural similarity to other alkoxybenzonitriles, such as 4-Hexoxybenzonitrile (CAS 66052-06-0), suggests its potential utility as a valuable synthetic intermediate or building block in organic chemistry and materials science research . Researchers are exploring the applications of such compounds in the development of advanced materials and novel pharmaceuticals. As a chemical building block, its properties are characterized for use in controlled laboratory environments. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B048131 2-(Hexyloxy)benzonitrile CAS No. 121554-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9H,2-4,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIVVUUHIAJYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313116
Record name 2-(Hexyloxy)benzonitrile
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121554-15-2
Record name 2-(Hexyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121554-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hexyloxy)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Hexyloxy Benzonitrile and Analogous Alkoxybenzonitrile Systems

Classical Etherification Approaches

Traditional methods for forming the ether linkage in alkoxybenzonitriles remain cornerstones of synthetic organic chemistry, valued for their reliability and well-understood mechanisms.

Williamson Ether Synthesis and its Variants (e.g., from Hydroxybenzonitrile Precursors)

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of 2-(Hexyloxy)benzonitrile, the most common pathway starts with 2-hydroxybenzonitrile (B42573).

The synthesis proceeds in two main steps:

Deprotonation: The phenolic hydroxyl group of 2-hydroxybenzonitrile is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. This alkoxide is a potent nucleophile. masterorganicchemistry.com

Nucleophilic Substitution: The resulting phenoxide then reacts with a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane). The phenoxide ion attacks the electrophilic carbon of the hexyl halide, displacing the halide leaving group and forming the C-O ether bond. wikipedia.org

This reaction is most effective with primary alkyl halides like 1-bromohexane, as secondary and tertiary halides are more prone to undergoing elimination reactions as a competitive pathway. lscollege.ac.inyoutube.com The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 mechanism. lscollege.ac.in

Table 1: Representative Conditions for Williamson Ether Synthesis

Precursor 1 Precursor 2 Base Solvent Typical Temperature Yield
2-Hydroxybenzonitrile 1-Bromohexane K₂CO₃ DMF 80-100 °C High

Transition-Metal-Catalyzed Cross-Coupling Etherifications (e.g., Aryl Bromides with Alcohols)

Transition-metal catalysis offers a powerful alternative for constructing the aryl ether bond, particularly when the Williamson approach is not feasible. researchgate.net These methods often involve the coupling of an aryl halide or pseudohalide with an alcohol. For the synthesis of this compound, this typically involves reacting 2-bromobenzonitrile (B47965) or 2-iodobenzonitrile (B177582) with hexanol.

Palladium and copper are the most common metals used for these C-O cross-coupling reactions, often referred to as Buchwald-Hartwig or Ullmann-type etherifications. researchgate.net Nickel-based catalysts have also emerged as efficient alternatives. For instance, the synthesis of the analogous compound 2-fluoro-4-(hexyloxy)benzonitrile has been achieved with high efficiency using a NiCl₂·glyme catalyst.

The general catalytic cycle involves:

Oxidative Addition: The metal catalyst (e.g., a Pd(0) complex) inserts into the aryl-halide bond of 2-bromobenzonitrile.

Ligand Exchange: The alcohol (hexanol) coordinates to the metal center, often after being deprotonated by a base.

Reductive Elimination: The final C-O bond is formed as the desired this compound product is released, and the metal catalyst is regenerated.

These reactions require a suitable ligand to stabilize the metal center and facilitate the catalytic cycle, as well as a base to deprotonate the alcohol.

Table 2: Example of a Ni-Catalyzed Etherification

Aryl Halide Alcohol Catalyst Ligand Base Yield Reference

Advanced and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, including photocatalysis and the application of green chemistry principles.

Photocatalytic Etherification Processes

Visible-light photoredox catalysis has emerged as a powerful tool for forming chemical bonds under mild conditions. nih.gov This approach can be applied to etherification reactions by generating alkoxy radicals from alcohols. nih.gov In a potential synthesis of this compound, hexanol could be converted into a hexyloxy radical using a photocatalyst (like an iridium or ruthenium complex) upon irradiation with visible light.

This highly reactive radical could then be used in a C-H functionalization reaction with benzonitrile (B105546). However, directing the substitution to the ortho position without a directing group can be challenging. A more common photocatalytic approach involves coupling aryl bromides with alcohols, where dual catalysis with a transition metal like nickel is employed. nih.govresearchgate.net This metallaphotoredox strategy combines the benefits of both catalytic systems to achieve C-O bond formation under exceptionally mild conditions (e.g., room temperature). nih.gov

Green Chemistry Principles in Benzonitrile Synthesis (e.g., Ionic Liquid Applications)

Green chemistry aims to reduce the environmental impact of chemical processes. In the synthesis of benzonitriles, ionic liquids (ILs) have been used as recyclable agents that can serve multiple roles. rsc.orgresearchgate.net For example, in the synthesis of benzonitrile from benzaldehyde (B42025), a specific ionic liquid was shown to act as a co-solvent, a catalyst, and a phase separator, which greatly simplifies the reaction workup and allows for the catalyst to be recycled. nih.govrsc.org

In one studied process, the ionic liquid [HSO₃-b-Py]·HSO₄ was used in a reaction that achieved a 100% yield of benzonitrile at 120 °C in just 2 hours. researchgate.net The ionic liquid could be easily recovered by phase separation and reused. nih.gov While this specific example is for the synthesis of the parent benzonitrile, the principles are applicable to the synthesis of substituted derivatives. rsc.orgresearchgate.net The use of such multi-functional, recyclable solvent/catalyst systems represents a significant step towards more sustainable chemical manufacturing.

Table 3: Green Synthesis of Benzonitrile using an Ionic Liquid

Reactant 1 Reactant 2 Ionic Liquid Conditions Yield Key Advantage

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the availability of suitably functionalized precursors. The required starting materials, such as 2-hydroxybenzonitrile or 2-bromobenzonitrile, are themselves synthesized through various organic transformations. Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the conversion of one functional group into another, enabling the assembly of complex molecules from simpler starting materials. fiveable.mewikipedia.org

Key precursor syntheses and interconversions include:

Synthesis of 2-Hydroxybenzonitrile: This precursor can be prepared from 2-aminophenol. The amino group is converted into a diazonium salt via the Sandmeyer reaction, which is then displaced by a cyanide group.

Synthesis of 2-Bromobenzonitrile: Similarly, this can be synthesized from 2-bromoaniline (B46623) via a Sandmeyer reaction.

Nitrile Group Formation: The nitrile functional group can be introduced through various methods. A common route is the dehydration of a primary amide (e.g., 2-alkoxybenzamide) using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). It can also be formed from an aldehyde via the formation of an oxime followed by dehydration. rsc.org

Halogenation of Phenols: A hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a halide if needed for a subsequent coupling reaction. lscollege.ac.in

These interconversions provide synthetic flexibility, allowing chemists to choose from multiple pathways to access the target molecule based on the availability and cost of starting materials. ucd.ie

Nitrile Formation from Aldehydes and Amides

The conversion of aldehydes and amides into nitriles is a fundamental transformation in organic synthesis and a common route to producing benzonitriles. These methods often involve dehydration or oxidation processes.

One prominent method involves the direct conversion of aldehydes to nitriles. Research has demonstrated a simple and selective process for this transformation in an aqueous ammonia (B1221849) solution. Using a system of tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP), various aldehydes can be efficiently converted to their corresponding nitriles in moderate to excellent yields. researchgate.net The reaction's efficiency is influenced by temperature and the presence of the catalyst. researchgate.net For instance, benzaldehyde can be converted to benzonitrile with a 92% yield. researchgate.net This method is robust, tolerating a range of electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.netlidsen.com

A plausible reaction pathway for such conversions involves the initial formation of an aldoxime intermediate from the aldehyde, which is then dehydrated to yield the nitrile. lidsen.com Heterogeneous catalysts, such as copper fluorapatite (B74983) (CuFAP), have also been employed for the one-pot synthesis of nitriles from aldehydes under neat (solvent-free) conditions, offering an environmentally benign alternative. scirp.org

Table 1: Synthesis of Various Nitriles from Aldehydes

Aldehyde Precursor Catalyst/Reagent System Yield (%) Reference
Benzaldehyde TBAI/TBHP in aq. NH3 92 researchgate.net
4-Chlorobenzaldehyde TBAI/TBHP in aq. NH3 95 researchgate.net
2-Chlorobenzaldehyde TBAI/TBHP in aq. NH3 82 researchgate.net
4-Methoxybenzaldehyde TBAI/TBHP in aq. NH3 85 researchgate.net
Benzaldehyde CuFAP/NH2OH·HCl/TsCl 82 scirp.org
Furfural Triphosgene/NH2OH·HCl >94 lidsen.com

The dehydration of amides presents another classic route to nitriles. For example, benzamide (B126) can be converted to benzonitrile by fusion with ammonium (B1175870) sulphamate. This reaction proceeds in two stages: an initial reaction at 150-160°C to form an N-benzoylsulphamate intermediate, followed by decomposition at temperatures above 190°C to yield benzonitrile and ammonium bisulphate. youtube.com In this process, ammonium sulphamate acts as the dehydrating agent. youtube.com

Chemo-enzymatic strategies have also emerged as a greener alternative for nitrile synthesis. These methods can convert aldehydes into nitriles via an aldoxime intermediate, utilizing enzymes in a biphasic reaction system to achieve high conversion rates. rsc.org

Aromatic Halide Precursor Derivatization

The synthesis of specifically substituted alkoxybenzonitriles like this compound often begins with a pre-functionalized aromatic halide. This precursor, typically a bromo- or iodo-substituted benzene (B151609) derivative, allows for the sequential introduction of the alkoxy and nitrile groups.

A key precursor for this compound is 1-bromo-2-(hexyloxy)benzene. biosynth.com This compound is an aromatic halide that can be synthesized and subsequently functionalized. The hexyloxy group is first installed, typically via a Williamson ether synthesis on a di-halogenated benzene, followed by reactions to introduce the nitrile functionality.

A direct example of derivatization involves the synthesis of more complex benzonitriles starting from an iodinated alkoxybenzonitrile. For instance, 2-(hexyloxy)-5-iodobenzonitrile serves as a starting material for creating π-conjugated arylacetylenic benzonitriles. rsc.org In a specific application, this iodo-substituted precursor undergoes a Sonogashira coupling reaction with (trimethylsilyl)acetylene, catalyzed by a palladium complex in the presence of diisopropylamine, to yield 2-(hexyloxy)-5-[(trimethylsilyl)ethynyl]benzonitrile. rsc.org This demonstrates how a halogen atom on the benzonitrile ring acts as a handle for further carbon-carbon bond formation.

Table 2: Derivatization of Aromatic Halide Precursors

Precursor Reagents Product Reaction Type Reference
2-(Hexyloxy)-5-iodobenzonitrile (Trimethylsilyl)acetylene, Pd catalyst, Diisopropylamine 2-(Hexyloxy)-5-[(trimethylsilyl)ethynyl]benzonitrile Sonogashira Coupling rsc.org
1-Bromo-2-(hexyloxy)benzene Carbon monoxide, Amine, Base Primary amide derivative Aminocarbonylation biosynth.com

The palladium-catalyzed coupling of various precursors with aromatic halides is a versatile strategy. Oxime ethers, for example, can be coupled with aromatic halides in Pd-catalyzed reactions, showcasing the broad utility of this approach in building complex molecular architectures from halogenated starting materials. researchgate.net

Stereoselective Synthetic Considerations in Benzonitrile Architectures

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial when the benzonitrile moiety is incorporated into more complex, chiral molecular frameworks. The development of methods to control stereochemistry is a significant focus in modern organic synthesis, particularly for applications in pharmaceuticals and materials.

Stereoselectivity in the synthesis of nitrile-containing compounds can be achieved through various strategies. For example, an electro-oxidative C(sp³)–H bond functionalization of acetonitrile with mercaptans has been shown to produce sulfur-containing β-enaminonitrile derivatives stereoselectively. nih.gov The stereoselectivity of these reactions, leading to tetrasubstituted olefins, can be enhanced by using specific catalysts, such as a phosphine (B1218219) oxide. nih.gov

In the context of complex architectures, stereoselective reactions are employed to construct specific three-dimensional structures. A novel method for the highly stereoselective synthesis of substituted cyclobutanes from pyrrolidines involves a process where a linear secondary amine is oxidized to form a benzonitrile. acs.org Although the primary focus of this research was the formation of the cyclobutane (B1203170) ring, it demonstrates the integration of benzonitrile synthesis within a stereocontrolled sequence. acs.org

The synthesis of spirooxindole tetrahydro-β-carboline hybrids, which are complex heterocyclic systems, can be achieved with high stereo- and regioselectivity through multi-component [3+2] cycloaddition reactions. researchgate.net These reactions generate multiple stereocenters in a controlled manner, and while the final products may be complex, the principles are applicable to the construction of chiral molecules containing a benzonitrile group. For some complex benzonitrile derivatives, such as 3-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile, there is currently no existing data on enantiomeric resolution, highlighting an area for future development in stereoselective synthesis. vulcanchem.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hexyloxy Benzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-(hexyloxy)benzonitrile derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, chemists can map out the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons of the aromatic ring and the hexyloxy side chain.

The aromatic region of the spectrum is of particular interest. Due to the ortho-alkoxy substituent, the four protons on the benzene (B151609) ring are chemically distinct and are expected to show complex splitting patterns, typically as multiplets. Based on data from the analogous compound 2-methoxybenzonitrile (B147131), the aromatic protons would appear in the range of δ 6.9-7.6 ppm. The proton ortho to the nitrile group is typically the most deshielded.

The hexyloxy chain protons give rise to a series of signals in the upfield region of the spectrum.

-OCH₂- : The methylene (B1212753) group directly attached to the oxygen atom is the most deshielded of the alkyl protons, expected to appear as a triplet around δ 4.0 ppm.

Internal Methylene Groups (-(CH₂)₄-) : These protons will appear as a series of multiplets, typically in the range of δ 1.3-1.8 ppm.

Terminal Methyl Group (-CH₃) : The terminal methyl protons are the most shielded, appearing as a triplet around δ 0.9 ppm.

The integration of these signals corresponds to the number of protons in each group (e.g., 2H for the -OCH₂- group, 3H for the -CH₃ group), confirming the presence of the hexyloxy substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H6.9 - 7.6Multiplet
-OCH₂-~ 4.0Triplet
-OCH₂CH₂ -~ 1.8Multiplet
-(CH₂)₃-1.3 - 1.5Multiplet
-CH₃~ 0.9Triplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. libretexts.org

Nitrile Carbon (-C≡N) : The carbon of the nitrile group is typically observed in the range of δ 117-120 ppm.

Aromatic Carbons : The six carbons of the benzene ring will show distinct signals. The carbon bearing the hexyloxy group (-C-O) is significantly deshielded and appears far downfield, typically around δ 160 ppm. The carbon bearing the nitrile group (-C-CN) is found around δ 102-105 ppm. The remaining aromatic carbons appear in the δ 120-135 ppm range.

Hexyloxy Chain Carbons : The carbons of the alkyl chain are observed in the upfield region. The carbon attached to the oxygen (-OCH₂-) is the most deshielded of the chain, appearing around δ 68-70 ppm. The other methylene carbons appear between δ 22-32 ppm, and the terminal methyl carbon is the most shielded, found at approximately δ 14 ppm.

Analysis of data for the analogue 2-methoxybenzonitrile shows aromatic carbon signals at δ 111.4, 120.3, 124.5, 128.0, 135.7, and 161.5 ppm, which supports these predicted ranges. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
-C -O (Aromatic)~ 160
Aromatic CH120 - 135
-C -CN (Aromatic)102 - 105
-C≡N117 - 120
-OC H₂-68 - 70
-O-CH₂-C H₂-(CH₂)₃-CH₃~ 31
-O-(CH₂)₂-C H₂-(CH₂)₂-CH₃~ 29
-O-(CH₂)₃-C H₂-CH₂-CH₃~ 25
-O-(CH₂)₄-C H₂-CH₃~ 22
-CH₃~ 14

For halogenated derivatives of this compound, particularly fluorinated analogues, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, making it excellent for detecting subtle structural changes. huji.ac.il

The chemical shift of a fluorine atom is highly dependent on its electronic environment. biophysics.org For a fluorine atom substituted onto the aromatic ring of a this compound analogue, the chemical shift would provide information about its position relative to the electron-donating hexyloxy group and the electron-withdrawing nitrile group. Aromatic fluorine shifts can span a range of over 70 ppm depending on the nature and position of other substituents. biophysics.org

Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide valuable structural information, helping to confirm the substitution pattern on the aromatic ring. Homonuclear coupling between different fluorine atoms in polyfluorinated analogues would also be observed.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands.

C≡N Stretch : A sharp, intense absorption band characteristic of the nitrile group appears in the range of 2220-2240 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

C-H Stretch (Aromatic) : These absorptions are typically found just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

C-H Stretch (Aliphatic) : The C-H stretching vibrations of the hexyloxy group appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. Multiple peaks are expected due to the symmetric and asymmetric stretches of the CH₂ and CH₃ groups.

C=C Stretch (Aromatic) : Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are observed in the 1450-1600 cm⁻¹ region.

C-O Stretch : The stretching vibration of the aryl-alkyl ether linkage gives rise to a strong, characteristic band, typically appearing as two asymmetric and symmetric stretches around 1250 cm⁻¹ and 1040 cm⁻¹.

Studies on benzonitrile-methanol clusters have provided detailed insights into the vibrational modes of the benzonitrile (B105546) moiety, which are foundational for interpreting the spectra of its derivatives. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Strong
Nitrile C≡N Stretch2220 - 2240Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium-Weak
Aryl-Alkyl C-O Stretch1040 & 1250Strong

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. For substituted benzonitriles, the Raman spectrum provides key structural information.

C≡N Stretch : The nitrile stretch, which is strong in the IR, is also typically strong and easily identifiable in the Raman spectrum, appearing around 2230 cm⁻¹.

Ring Breathing Modes : The benzene ring has characteristic "breathing" modes that are very prominent in Raman spectra. A strong, sharp peak around 1000 cm⁻¹ is indicative of the benzene ring's trigonal planar breathing mode. researchgate.net

Symmetric C-H Bending and C-C Stretching : The aromatic ring also displays strong bands related to in-plane C-H bending and C-C stretching in the 1580-1610 cm⁻¹ region.

Unlike IR, Raman spectroscopy is generally insensitive to water, making it suitable for studying samples in aqueous media. Furthermore, the simplicity of Raman spectra in the lower frequency region can be advantageous for analyzing skeletal vibrations and substitution patterns on the benzene ring. s-a-s.org

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone in the structural analysis of synthetic organic compounds, providing critical information regarding molecular weight and fragmentation patterns. For derivatives of this compound, a suite of mass spectrometry techniques can be employed to confirm identity, elucidate structural features, and ensure purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For a derivative of this compound (C₁₃H₁₇NO), HRMS provides the exact mass of the molecular ion, typically observed as the protonated molecule [M+H]⁺ in positive ion mode. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (C, H, N, O). This experimental value is then compared to the theoretical mass; a small mass error, usually less than 5 parts per million (ppm), provides strong evidence for the proposed chemical formula. This technique is crucial for confirming the successful synthesis of the target compound and differentiating it from potential isomers or byproducts. nih.gov

Table 1: Representative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₇NO
Ion Formula[C₁₃H₁₈NO]⁺
Theoretical Exact Mass204.1383
Measured Exact Mass204.1380
Mass Error (ppm)-1.47

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and moderately polar molecules. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS would typically produce a prominent protonated molecular ion [M+H]⁺. A key advantage of ESI is its ability to be coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Expected fragmentation pathways for this compound would involve the cleavage of the hexyl chain and the ether bond, providing valuable structural confirmation. nih.govlibretexts.org

Table 2: Plausible ESI-MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
204.1120.0C₆H₁₂ (Hexene)[C₇H₆NO]⁺ (Protonated 2-hydroxybenzonitrile)
204.1103.0C₆H₁₃O• (Hexyloxy radical)[C₇H₅N]⁺ (Benzonitrile cation)
120.092.1CO (Carbon Monoxide)[C₆H₆N]⁺

Fast Atom Bombardment (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used for a wide range of compounds, including those that are non-volatile and thermally unstable. creative-proteomics.comlibretexts.org The sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and placed on a probe tip. wikipedia.org This mixture is then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. umd.edu The impact desorbs and ionizes the analyte molecules from the liquid matrix, producing primarily protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. creative-proteomics.com

For this compound, FAB-MS would be employed to gently generate molecular ions, providing a clear indication of the molecular weight. youtube.com The choice of matrix is critical, as it must dissolve the analyte and facilitate the ionization process without creating interfering background signals. wikipedia.org While largely superseded by ESI and MALDI for many applications, FAB remains a valuable technique for specific classes of compounds where other methods may be less effective. libretexts.org

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a hybrid technique that combines the stability of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight (TOF) analyzer. wiley.com This combination allows for the simultaneous acquisition of high-resolution precursor and product ion data, making it exceptionally powerful for structural elucidation. nih.govnih.gov

When analyzing this compound derivatives, a QTOF-MS instrument can provide the accurate mass of the molecular ion to confirm its elemental composition, similar to other HRMS techniques. nih.gov Furthermore, it can generate high-resolution MS/MS spectra. The quadrupole (Q1) selects the precursor ion (e.g., [M+H]⁺), which is then fragmented in a collision cell (q2). The resulting product ions are analyzed by the TOF detector, which measures their exact masses. This capability is invaluable for confidently identifying unknown metabolites or degradation products of the parent compound by analyzing their precise mass and fragmentation patterns. researchgate.net

X-ray Diffraction and Crystallographic Analysis

While mass spectrometry reveals the connectivity and elemental composition of a molecule, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Molecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise molecular structure of a crystalline compound. unimi.itmdpi.com The technique requires a high-quality single crystal of the material, which is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, revealing the exact spatial coordinates of each atom. mdpi.com

For a this compound derivative, a successful SCXRD analysis would require growing a suitable single crystal. The resulting data would provide unambiguous information on:

Molecular Confirmation: Absolute confirmation of the covalent structure.

Conformational Details: The precise conformation of the flexible hexyloxy chain and the torsion angles between the alkoxy group and the benzene ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or π-stacking that dictate the material's solid-state properties. aps.org

This detailed structural information is paramount for understanding structure-property relationships and for rational molecular design.

Table 3: Hypothetical Crystallographic Data for a this compound Derivative

ParameterIllustrative Value
Empirical FormulaC₁₃H₁₇NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(1)
c (Å)22.567(6)
β (°)98.76(2)
Volume (ų)1225.1(5)
Z (molecules/unit cell)4

Powder X-ray Diffraction for Film and Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of polycrystalline materials, including thin films of organic compounds like this compound derivatives. omicsonline.orgformulationbio.com This method provides detailed information about the crystalline structure, phase composition, and degree of crystallinity. formulationbio.com When an X-ray beam is directed at a powdered or thin film sample, the regularly spaced atoms in the crystalline lattice diffract the X-rays at specific angles, creating a unique diffraction pattern. omicsonline.org This pattern serves as a fingerprint for the material's crystalline phase. formulationbio.com

For thin films, PXRD is used to determine the orientation of crystallites relative to the substrate surface, a property known as texture. isuct.ruuniza.sk The analysis of diffraction peak positions allows for the calculation of interlayer spacing (d-spacing) using Bragg's Law, while the peak intensities can reveal the preferred orientation of the molecules. The width of the diffraction peaks is inversely related to the size of the crystalline domains, providing insight into the material's microstructure.

In the context of this compound derivatives, PXRD analysis of a thin film can reveal how the molecules pack together in the solid state. This information is vital for understanding how molecular arrangement influences the material's bulk properties. For instance, a highly crystalline film with a well-defined molecular orientation may exhibit different optical or electronic properties compared to an amorphous or poorly ordered film.

Table 1: Representative Powder X-ray Diffraction Data for a Crystalline 2-(alkoxy)benzonitrile Derivative Film This table presents hypothetical data to illustrate typical PXRD results for a well-ordered organic thin film.

2θ (degrees)d-spacing (Å)Relative Intensity (%)Miller Index (hkl)
5.815.22100(001)
11.67.6145(002)
17.55.0620(003)
21.24.1915(110)
23.33.8130(111)

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. up.ac.za When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. up.ac.za The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energies. shimadzu.com

The this compound molecule contains a benzonitrile moiety, which acts as the primary chromophore. The benzene ring and the nitrile group (-C≡N) form a conjugated π-electron system. The electronic spectrum of this system is characterized by absorptions arising from π → π* transitions. msu.edu For benzene, these transitions result in a primary absorption band around 200 nm and a weaker, secondary band near 255 nm. up.ac.zashimadzu.com

The hexyloxy (-O-(CH₂)₅CH₃) group attached to the benzene ring acts as an auxochrome. An auxochrome is a substituent with non-bonding electrons (n-electrons) that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. utoronto.ca The oxygen atom's lone pairs can interact with the π-system of the benzene ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. up.ac.zautoronto.ca Therefore, this compound is expected to absorb at longer wavelengths than unsubstituted benzonitrile. nist.gov The spectrum may also exhibit a very weak absorption at longer wavelengths corresponding to an n → π* transition, involving the non-bonding electrons on the nitrile nitrogen, though this is often obscured by the more intense π → π* bands. msu.edu

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent Data for Benzonitrile is provided for comparison. Values for this compound are estimated based on the known effects of alkoxy substituents.

CompoundTransitionλmax (nm) (Primary Band)ε (L·mol⁻¹·cm⁻¹)λmax (nm) (Secondary Band)ε (L·mol⁻¹·cm⁻¹)
Benzonitrile nist.govπ → π~224~13,000~271~1,000
This compound (Predicted)π → π~235-245>13,000~280-290>1,000

Surface-Sensitive Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy for Thin Films)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. researchgate.net This makes it exceptionally well-suited for the characterization of thin films. The method works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its specific chemical environment, allowing for detailed chemical state analysis.

For a thin film of this compound, XPS analysis would provide a survey spectrum to identify the presence of carbon (C), nitrogen (N), and oxygen (O). High-resolution spectra of the C 1s, N 1s, and O 1s regions would offer detailed chemical state information.

C 1s Spectrum: The carbon signal would be composed of several overlapping peaks corresponding to the different chemical environments of carbon atoms in the molecule. These include: carbon atoms in the aromatic ring (C-C/C-H), aliphatic carbons in the hexyloxy chain (C-C/C-H), the carbon atom single-bonded to oxygen (C-O), and the carbon atom of the nitrile group (C≡N). Each of these environments results in a unique chemical shift in the C 1s binding energy. caltech.edu

O 1s Spectrum: The oxygen spectrum would show a single primary peak corresponding to the ether linkage (C-O-C) in the hexyloxy group. researchgate.netxpsfitting.com

N 1s Spectrum: The nitrogen spectrum would exhibit a characteristic peak for the nitrile functional group (-C≡N). researchgate.net

This detailed surface chemical information is critical for confirming the molecular integrity of the compound in the thin film, detecting surface contamination or oxidation, and understanding the molecular orientation at the surface.

Table 3: Predicted XPS Binding Energies for this compound Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and are typical values for organic functional groups.

ElementCore LevelChemical EnvironmentExpected Binding Energy (eV)
CarbonC 1sC-C, C-H (Aromatic & Aliphatic)284.8
CarbonC 1sC -O (Ether)~286.3
CarbonC 1sC ≡N (Nitrile)~286.6
OxygenO 1sC-O -C (Ether)~533.0
NitrogenN 1sC≡N (Nitrile)~399.2

Theoretical and Computational Investigations of 2 Hexyloxy Benzonitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. stackexchange.com Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which simplifies calculations significantly while maintaining high accuracy. nih.gov

For 2-(Hexyloxy)benzonitrile, a DFT calculation would begin with an initial guess of the molecular geometry. The algorithm would then iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule. This process, known as geometry optimization, adjusts the positions of the atoms until the lowest energy conformation (the most stable 3D structure) is found. stackexchange.com

The optimization would determine key structural parameters, such as:

The bond lengths between atoms (e.g., C-C bonds in the benzene (B151609) ring, the C≡N bond of the nitrile group, and C-O-C bonds of the ether linkage).

The bond angles defined by three connected atoms.

The dihedral angles, which describe the rotation around bonds, critically for the flexible hexyloxy chain and its orientation relative to the planar benzonitrile (B105546) ring.

The final output would be the optimized 3D coordinates of all atoms in this compound and its minimum ground-state energy.

Illustrative Data Table: Optimized Geometric Parameters (DFT)

This table illustrates the type of data a DFT geometry optimization would provide for this compound. Note: These are hypothetical values for demonstration purposes.

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C≡N1.15
Bond Length (Å)C-O (Aromatic-Ether)1.36
Bond Length (Å)O-C (Ether-Hexyl)1.43
Bond Angle (°)C-O-C (Ether Linkage)118.5
Dihedral Angle (°)C(ring)-C(ring)-O-C(hexyl)175.0

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states. researchgate.net It is the workhorse method for predicting absorption spectra (like UV-Visible spectra) by calculating the energies required to promote an electron from an occupied orbital to an unoccupied one. researchgate.netnih.gov

For this compound, TD-DFT calculations would be performed on the DFT-optimized ground-state geometry. This would yield vertical excitation energies, which correspond to the absorption of light. The calculations would identify the nature of the electronic transitions (e.g., a π-to-π* transition within the aromatic system) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. acs.org Such analysis is crucial for understanding the molecule's photophysical properties and its interaction with light.

Frontier Molecular Orbital (FMO) theory is a central concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: This is the outermost orbital containing electrons. Its energy level relates to the ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: This is the innermost orbital without electrons. Its energy level relates to the ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pair electrons of the ether oxygen. The LUMO is likely to be a π* orbital dominated by the benzonitrile ring, particularly the electron-withdrawing nitrile group.

Illustrative Data Table: Frontier Molecular Orbital Energies

This table shows representative energy values that a HOMO-LUMO analysis would generate. Note: These are hypothetical values.

OrbitalEnergy (eV)Description
HOMO-6.85Highest Occupied Molecular Orbital
LUMO-1.20Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.65 Indicator of chemical stability and reactivity

While DFT provides high accuracy, simpler and faster methods are often used for initial explorations, especially for molecules with flexible chains. Semi-empirical methods, such as PM3 (Parameterized Model number 3), offer a computationally inexpensive way to perform conformational analysis. redalyc.org

For this compound, the hexyloxy side chain can adopt numerous conformations due to rotation around its single bonds. A PM3-level conformational search would systematically rotate these bonds, calculating the energy of each resulting structure. asianpubs.orgresearchgate.netresearchgate.net This process generates a potential energy surface, mapping the molecule's energy as a function of its geometry. The goal is to identify the lowest-energy conformers (the most stable shapes) and the energy barriers between them. This information is vital for understanding the molecule's flexibility and the most probable shapes it will adopt in different environments.

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides indispensable tools for exploring how a molecule behaves in chemical reactions, allowing for the study of processes that are too fast or complex to be observed experimentally.

Understanding a chemical reaction requires more than just knowing the reactants and products; it involves mapping the entire reaction pathway. Computational methods can identify the transition state , which is the highest energy structure along the lowest energy path connecting reactants and products. nrao.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a hypothetical reaction involving this compound, such as its hydrolysis or substitution, computational chemists would model the approach of the reacting species. Algorithms would be used to search for the transition state structure on the potential energy surface. Finding this structure allows for the calculation of the activation energy. Furthermore, analyzing the vibrations of the transition state structure (specifically, identifying the single imaginary frequency corresponding to the reaction coordinate) confirms that it is a true transition state connecting the desired reactant and product. nrao.edu This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes during the reaction.

Based on a comprehensive search for scientific literature, there are currently no specific theoretical or computational investigations available for the compound "this compound" that align with the requested article structure.

Detailed searches for computational modeling of its stereochemical control, simulations of its vibrational spectra, or predictions of its nuclear magnetic resonance (NMR) chemical shifts have not yielded any specific research findings for this particular molecule. The existing literature focuses on either different benzonitrile derivatives or general computational methodologies rather than providing specific data for this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data at this time.

Reactivity and Chemical Transformations of 2 Hexyloxy Benzonitrile and Its Moieties

Reactions of the Nitrile Functional Group

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This polarity is the basis for a wide range of transformations, including additions, cyclizations, and reductions.

The electrophilic carbon of the nitrile group in 2-(Hexyloxy)benzonitrile is susceptible to attack by various nucleophiles. A prominent example is the addition of organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents.

The reaction proceeds via the nucleophilic addition of the carbanion (R⁻) to the nitrile carbon, breaking one of the π-bonds and forming a transient imine anion intermediate. This intermediate is typically stabilized as a magnesium or lithium salt. Subsequent acidic workup (hydrolysis) cleaves the carbon-nitrogen double bond, yielding a ketone. For instance, the reaction of this compound with ethylmagnesium bromide, followed by hydrolysis, would produce 1-(2-(hexyloxy)phenyl)propan-1-one. This two-step sequence provides a reliable method for forming a new carbon-carbon bond and converting the nitrile into a carbonyl group.

General Reaction Scheme for Nucleophilic Addition:

Addition: 2-(Hexyloxy)C₆H₄CN + R-MgBr → [2-(Hexyloxy)C₆H₄C(R)=N-MgBr]

Hydrolysis: [2-(Hexyloxy)C₆H₄C(R)=N-MgBr] + H₃O⁺ → 2-(Hexyloxy)C₆H₄C(O)R + NH₃ + Mg²⁺ + Br⁻

The nitrile group can be a key participant in the formation of heterocyclic ring systems, particularly when a suitable reactive partner is present at the ortho position. While this compound itself does not readily cyclize, its derivatives are important precursors for such reactions.

A significant application is in the synthesis of quinazolines, a class of nitrogen-containing heterocycles with diverse biological activities. This synthesis typically starts from a 2-aminobenzonitrile (B23959) derivative. Although this requires the conversion of the hexyloxy group to an amino group, it illustrates a powerful transformation pathway for the nitrile moiety. In these syntheses, the 2-aminobenzonitrile is reacted with various electrophiles like aldehydes, acyl chlorides, or other nitriles. The reaction involves an initial reaction at the amino group, followed by an intramolecular cyclization where the nitrile nitrogen acts as a nucleophile to close the ring, ultimately forming the quinazoline (B50416) core after subsequent steps. This highlights the synthetic utility of the benzonitrile (B105546) framework in constructing more complex molecular architectures.

The nitrile group can be fully or partially reduced to afford primary amines or aldehydes, respectively. These transformations are fundamental in organic synthesis and are highly efficient. The hexyloxy ether linkage is generally stable under the conditions used for nitrile reduction.

Reduction to Primary Amines: The complete reduction of the nitrile group to a primary amine (-CH₂NH₂) is a common transformation. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Alternatively, catalytic hydrogenation is a widely used industrial method. This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂). Both methods effectively convert this compound into (2-(hexyloxy)phenyl)methanamine.

Partial Reduction to Aldehydes: It is also possible to selectively reduce the nitrile to an aldehyde (-CHO). This is typically accomplished using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. The reaction proceeds by the addition of one hydride equivalent to the nitrile, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed during aqueous workup to release the aldehyde. This method allows for the conversion of this compound into 2-(hexyloxy)benzaldehyde.

Transformations Involving the Hexyloxy Ether Linkage

The hexyloxy group consists of an aryl ether linkage (Ar-O-Alkyl) and an unactivated six-carbon alkyl chain. Each part presents distinct opportunities and challenges for chemical transformation.

The cleavage of the C-O bond in aryl alkyl ethers is a well-established reaction. In the case of this compound, the bond between the aromatic ring and the oxygen is significantly stronger than the bond between the oxygen and the hexyl chain (C(sp²)-O vs. C(sp³)-O). Consequently, cleavage reactions selectively break the C(sp³)-O bond.

The most common method for this transformation is treatment with strong protic acids, particularly hydrogen bromide (HBr) or hydrogen iodide (HI), at elevated temperatures. The mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the hexyl chain in an Sₙ2 reaction. This results in the formation of 2-cyanophenol and the corresponding 1-halohexane (e.g., 1-bromohexane (B126081) or 1-iodohexane). Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl alkyl ethers, often under milder conditions than HBr or HI.

Direct and selective functionalization of the terminal methyl group (the ω-position) of the hexyloxy chain in this compound is a significant synthetic challenge. Unactivated C(sp³)-H bonds at the end of an alkyl chain are the least reactive in the molecule. Most C-H functionalization reactions on aryl alkyl ethers preferentially occur at the α-position (the carbon adjacent to the ether oxygen) because this position is activated by the adjacent oxygen atom and the aromatic ring.

Achieving terminal functionalization typically requires specialized and advanced synthetic methods that are still an active area of research, often involving complex catalysts or radical translocation strategies that are substrate-specific. For a simple substrate like this compound, a direct, one-step catalytic conversion of the terminal methyl group to another functional group (e.g., -OH, -NH₂, -COOH) is not a standard or readily available transformation. Such a modification would generally be accomplished through a multi-step synthetic sequence, for instance, by starting with a terminally functionalized six-carbon alcohol (e.g., 1,6-hexanediol) and then forming the ether with 2-fluorobenzonitrile.

Aromatic Ring Functionalization Strategies

Electrophilic Aromatic Substitution (where applicable)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.commsu.edu In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺). This rate-determining step temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For this compound, while the nitrile group deactivates the ring, the potent activating effect of the alkoxy group still allows for substitution to occur, primarily at the C-4 (para) and C-6 (ortho) positions. The para product is often favored due to reduced steric hindrance compared to the ortho position adjacent to the bulky hexyloxy group.

A relevant analogue is the bromination of 2-chlorobenzonitrile, where the chloro (an ortho, para-director) and cyano (a meta-director) groups both direct the incoming bromine to the 5-position (equivalent to the 4-position relative to the activating group), resulting in high selectivity. google.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Type Electrophile (E⁺) Typical Reagents Predicted Major Product(s)
Nitration NO₂⁺ HNO₃, H₂SO₄ 4-Nitro-2-(hexyloxy)benzonitrile
Bromination Br⁺ Br₂, FeBr₃ 4-Bromo-2-(hexyloxy)benzonitrile
Acylation RCO⁺ RCOCl, AlCl₃ 4-Acyl-2-(hexyloxy)benzonitrile

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution, as direct experimental data for this compound is not widely available.

Cross-Coupling Reactions for Extended Conjugated Systems

To create extended conjugated systems, which are valuable in materials science for applications like liquid crystals and organic electronics, carbon-carbon bond-forming cross-coupling reactions are essential. tcichemicals.comscispace.com The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orgnih.govscielo.br

For this compound, this process typically requires a two-step sequence. First, a halogen atom must be introduced onto the aromatic ring via electrophilic aromatic substitution, as described previously. Bromination is a common choice, yielding primarily 4-bromo-2-(hexyloxy)benzonitrile.

This halogenated intermediate can then serve as the substrate in a Suzuki-Miyaura reaction. By coupling it with various aryl or vinyl boronic acids or esters, a new C-C bond is formed at the position of the bromine atom, effectively extending the π-conjugated system of the molecule. This strategy is widely used in the synthesis of complex organic molecules, including pharmaceuticals and liquid crystals. tcichemicals.comnih.govgoogle.com

Table 2: Hypothetical Two-Step Synthesis of an Extended Conjugated System

Step Reaction Type Starting Material Reagents Intermediate/Product
1 Electrophilic Bromination This compound Br₂, FeBr₃ 4-Bromo-2-(hexyloxy)benzonitrile
2 Suzuki-Miyaura Coupling 4-Bromo-2-(hexyloxy)benzonitrile Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃) 4-Aryl-2-(hexyloxy)benzonitrile

This table outlines a representative synthetic pathway. The choice of arylboronic acid in Step 2 determines the specific structure of the final extended conjugated system.

Advanced Applications in Materials Science and Optoelectronics

Liquid Crystalline Materials Development

The benzonitrile (B105546) moiety is a well-established component in the design of liquid crystalline materials. The strong dipole moment of the cyano group enhances intermolecular interactions and contributes to the thermal stability and birefringence of liquid crystal phases.

Design and Synthesis of Liquid Crystal Phases incorporating Benzonitrile Scaffolds

The synthesis of liquid crystals often involves the strategic combination of a rigid mesogenic core with flexible terminal chains. The benzonitrile scaffold serves as a crucial component of the mesogenic core in many calamitic (rod-like) liquid crystals. The presence of the cyano group induces a strong dipole moment along the long molecular axis, which promotes the parallel alignment necessary for forming nematic and smectic phases. researchgate.netajchem-a.com

The synthesis of such materials typically involves linking the benzonitrile unit to other aromatic rings (like biphenyl (B1667301) or phenyl) through various linkage groups (e.g., esters, imines) to extend the rigid core. nih.govmdpi.com The terminal flexible chains, such as the hexyloxy group in 2-(Hexyloxy)benzonitrile, are essential for lowering the melting point and influencing the type of mesophase formed. mdpi.com For instance, research on (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline derivatives has shown that varying the length of the terminal alkyloxy chain directly impacts the stability and range of the observed smectic A (SmA) phase. mdpi.com The synthesis of these molecules is often straightforward, utilizing standard organic chemistry reactions like etherification to attach the alkyl chains and Schiff base condensation or esterification to build the core structure. ajchem-a.comnih.gov

The table below summarizes the mesomorphic properties of representative liquid crystals incorporating different structural motifs.

Compound StructurePhase Transitions (°C)Mesophase Type
(E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline (I6)Cr 108.0 SmA 135.0 IsoSmectic A
(E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline (I8)Cr 104.0 SmA 130.0 IsoSmectic A
2,3,4-tris[n-((4-(-cyanophenyl)diazenyl)phenoxy)alkyloxy]benzonitrile (trimers)Exhibit stable nematic phases over wide temperature rangesNematic

This table presents data on model compounds to illustrate the principles of liquid crystal design incorporating features similar to this compound.

Doping Strategies for Ferroelectric and Antiferroelectric Liquid Crystals

Ferroelectric liquid crystals (FLCs), which exhibit spontaneous electric polarization, are typically derived from chiral smectic C (SmC*) phases. A common strategy to create FLC materials is to dope (B7801613) an achiral smectic C host mixture with a chiral compound. researchgate.net The chiral dopant breaks the symmetry of the smectic C phase, leading to a helical structure and the emergence of spontaneous polarization.

Organic Electronics and Photonics

The electronic properties of the benzonitrile group, specifically its electron-withdrawing nature, make it a valuable component in organic semiconductors used in a variety of electronic and photonic devices.

Organic Light-Emitting Diode (OLED) Components and Performance Enhancement

Organic light-emitting diodes (OLEDs) are multilayer devices that emit light upon the recombination of injected electrons and holes. scispace.comcrimsonpublishers.com Benzonitrile derivatives have been extensively investigated for use in various layers of OLEDs to enhance their performance. worktribe.comdntb.gov.ua They are often incorporated into donor-acceptor (D-A) molecules, where the benzonitrile unit acts as the electron-accepting moiety. This architecture is fundamental to developing materials with specific functions, such as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). matilda.sciencersc.org

In TADF emitters, a small energy gap between the singlet and triplet excited states allows for the harvesting of non-emissive triplet excitons, leading to high internal quantum efficiencies. Benzonitrile's electron-accepting strength helps to tune this energy gap in D-A or D-A-D' type molecules. worktribe.comrsc.org Furthermore, benzonitrile-functionalized compounds are used as bipolar host materials in phosphorescent OLEDs (PhOLEDs), facilitating balanced charge transport to the emissive layer. dntb.gov.ua Steric encapsulation of planar benzonitrile-based emitters with bulky groups has also been shown to reduce aggregation-caused quenching, leading to improved efficiency and color purity in solution-processed OLEDs. researchgate.net

The table below showcases the performance of selected OLEDs that utilize benzonitrile derivatives, illustrating their impact on device efficiency.

Emitter / Host Material TypeRole in OLEDMax. External Quantum Efficiency (EQE)Emission Color
Donor-Acceptor-Donor' (D-A-D') Fluorinated BenzonitrilesTADF EmitterNot specified in abstractTunable
Carbazole-Benzonitrile Derivative (4FlCzBN)MR-TADF Emitter12.2%Bluish-Green
Benzonitrile and Indenocarbazole Functionalized CompoundBipolar HostNot specified in abstractGreen/Red
N,N-diphenyl-4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl-4-amine (TPA-PPI)TICT EmitterNot specified in abstractNot specified

This table highlights the performance of various OLEDs incorporating the benzonitrile functional group. worktribe.comdntb.gov.uaresearchgate.netresearchgate.net

Organic Photovoltaics (OPVs) and Solar Cell Architectures

Organic photovoltaics (OPVs) convert sunlight into electricity using thin films of organic semiconductors. researchgate.net The active layer typically consists of a bulk heterojunction (BHJ) containing an electron donor and an electron acceptor. nih.gov The design of novel donor and acceptor materials is crucial for improving the power conversion efficiency (PCE) and operational stability of OPVs. rsc.org While specific applications of this compound in OPV active layers are not widely documented, the benzonitrile moiety is a key component in related solar cell technologies.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device where a monolayer of sensitizer (B1316253) dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). frontiersin.org The design of the sensitizer is critical for efficient light harvesting and electron injection. Many high-performance organic sensitizers are based on a D-A-π-A architecture, where 'A' can be an electron-accepting group that also serves to anchor the dye to the TiO2 surface.

The cyano group, often as part of a cyanoacrylic acid moiety, is a highly effective anchoring and acceptor group in DSSC sensitizers. While not a standalone benzonitrile, this functional group leverages the same electron-withdrawing properties. The benzonitrile structure itself can be incorporated into the dye's molecular skeleton to tune its absorption spectrum and energy levels. For example, cosensitization strategies, where multiple dyes with complementary absorption spectra are used, have proven effective. A benzotriazole (B28993) organic dye used for cosensitization with a porphyrin dye demonstrated a panchromatic light response and a promising photovoltaic efficiency of 10.41%. rsc.org This highlights the utility of nitrogen-containing aromatic structures like benzonitrile in designing efficient light-harvesting molecules for solar cells. nih.govrsc.org

Bulk Heterojunction Solar Cell Active Layer Materials

While direct integration of this compound itself as a primary donor or acceptor in bulk heterojunction (BHJ) solar cells is not extensively documented, its structural motifs—the alkoxy side chain and the cyano-aromatic group—are crucial in the design of materials for these devices. The alkoxy group, such as hexyloxy, is frequently incorporated into conjugated polymers and small molecules to enhance solubility and processability, which are key for forming the optimal nanoscale morphology of the active layer blend.

In related systems, cyanobiphenyl-containing liquid-crystalline ligands have been used to modify the surface of quantum dots (QDs) like ZnO and CdS. nih.gov This modification, featuring a cyano group analogous to that in benzonitrile, facilitates a cooperative self-assembly with conjugated diblock copolymers. nih.gov This interaction improves the dispersion of the QDs within the polymer matrix, leading to a more intimately contacted polymer-QD nanocomposite, which is essential for efficient charge separation and transport in hybrid BHJ solar cells. nih.gov The power conversion efficiency (PCE) of devices using these functionalized QDs saw significant improvement, demonstrating the importance of the cyano-aromatic moiety in controlling the active layer morphology at the molecular level. nih.gov

Table 1: Performance of Hybrid BHJ Solar Cells with Cyanobiphenyl-Functionalized Components

Device Configuration Power Conversion Efficiency (PCE) Reference
P3HT / ZnO 0.58% nih.gov
P3HT-b-PTcbp / cbp@ZnO 0.97% nih.gov

This table illustrates the enhancement in solar cell efficiency when cyanobiphenyl (cbp) functionalization is used on quantum dots (QDs) in conjunction with a specialized diblock copolymer (P3HT-b-PTcbp).

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) represent a cornerstone of modern organic electronics, functioning as the fundamental switching elements in integrated circuits and displays. sigmaaldrich.comresearchgate.net The performance of an OFET is critically dependent on the semiconductor material's ability to transport charge, a property often quantified by its charge carrier mobility. jics.org.br The molecular structure of the organic semiconductor plays a pivotal role in this regard.

The benzonitrile unit is a recognized electron-deficient building block in the synthesis of organic semiconductors. researchgate.net The introduction of electron-withdrawing groups, such as the nitrile moiety, can lower the frontier molecular orbital (HOMO/LUMO) energy levels of a material. This tuning is essential for designing n-type semiconductors, which transport electrons, and for creating ambipolar materials that can transport both holes and electrons.

While specific performance data for OFETs based directly on this compound polymers is not detailed in the available research, the precursor approach to forming conjugated polymers offers a pathway for its use. nih.govresearchgate.net In this methodology, a soluble, non-conjugated precursor polymer containing the desired functional units is first processed into a thin film. A subsequent solid-state transformation converts the precursor into the final, insoluble conjugated polymer, preserving the desired film morphology. This technique allows for the incorporation of units like this compound, which could impart desirable electronic characteristics to the final OFET active layer. nih.govresearchgate.netrsc.org The development of multifunctional OFETs, which integrate various functions into a single device, continues to be an area of significant interest. nih.govrsc.org

Development of Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light, a property that is foundational for applications in optical switching, frequency conversion, and high-speed information processing. jhuapl.edu Organic molecules, particularly those with donor-acceptor intramolecular charge transfer (ICT) characteristics, are highly promising for NLO applications. nih.gov

The this compound structure possesses key features for NLO activity. The hexyloxy group acts as an electron-donating group, while the benzonitrile moiety serves as an electron-accepting group. This donor-acceptor substitution on the benzene (B151609) ring can lead to significant charge delocalization and enhance NLO properties. nih.gov

Research into related alkoxy-substituted compounds has demonstrated their potential. For instance, alkoxy-substituted phthalocyanines have been shown to exhibit strong nonlinear absorption and a large nonlinear refractive index. acrhem.orgresearchgate.net These properties are crucial for applications like optical limiting, which protects sensitive optical components from high-intensity laser damage. The magnitude of the second hyperpolarizability (γ), a measure of third-order NLO response, for alkoxy phthalocyanines has been estimated to be on the order of 10⁻³¹ esu, indicating significant potential for photonic applications. acrhem.org

Table 2: Nonlinear Optical Properties of Alkoxy Phthalocyanines at 532 nm

Compound Nonlinear Refractive Index (n₂) (cm²/W) Nonlinear Absorption Coefficient (β) (cm/GW) Reference
2,3,9,10,16,17,23,24-octakis-(heptyloxy) phthalocyanine ~ -1.61 x 10⁻¹¹ ~ 1650 researchgate.net

This table presents the NLO coefficients for related alkoxy-substituted macrocycles, highlighting the significant nonlinear response achievable with such functional groups.

Role as a Versatile Synthetic Building Block in Advanced Materials

The true strength of this compound lies in its utility as a versatile building block, providing a molecular scaffold that can be incorporated into a wide array of more complex, high-performance materials. nih.govmdpi.com

Precursors for Conjugated Polymers and Oligomers

The synthesis of high-molecular-weight conjugated polymers often faces challenges related to solubility and processability. The "precursor route" is a powerful strategy to overcome these limitations. nih.govresearchgate.net In this approach, a soluble precursor polymer, which can be easily cast into uniform thin films, is chemically converted into the final, often insoluble, conjugated polymer.

The this compound moiety is an ideal candidate for incorporation into such precursor polymers. The hexyloxy chain enhances the solubility of the precursor, while the benzonitrile unit can be a key part of the repeating monomer that, upon conversion, forms the conjugated backbone. This strategy allows for the creation of well-defined semiconductor layers for devices like OFETs, where film quality is paramount. nih.govresearchgate.netrsc.org Furthermore, this approach enables the synthesis of conjugated polymers that might otherwise be inaccessible due to poor solubility. nih.govresearchgate.net

Integration into Functionalized Nanomaterials (e.g., Fullerenes, Carbon Nanotubes, Nanodiamonds)

The surface modification of nanomaterials is a critical step in tailoring their properties for specific applications. pageplace.deresearchgate.net Chemical functionalization can improve the dispersion of nanoparticles in a host matrix, alter their electronic properties, and introduce new functionalities. taylorfrancis.com

The benzonitrile group can be used to functionalize carbon nanomaterials through various chemical reactions. For example, aryl diazonium chemistry allows for the covalent attachment of benzonitrile-containing molecules to the surface of carbon nanotubes or graphene. The hexyloxy group would again serve to improve the compatibility and processability of the resulting functionalized nanomaterial. Such modifications are crucial for creating hybrid materials, for instance, by improving the interfacial interaction between carbon nanotubes and a polymer matrix in a composite material, or by tuning the electronic properties of fullerenes for use as acceptors in organic solar cells. taylorfrancis.comtaylorfrancis.com

Chemical Grafting Applications (e.g., Tethered Radical Systems)

Chemical grafting is a technique used to covalently bond new polymer chains or molecules onto the surface of a substrate or onto an existing polymer backbone. nih.govresearchgate.net This process can dramatically alter the surface properties of a material, such as its wettability or biocompatibility, or introduce new chemical reactivity.

The benzonitrile group can participate in grafting reactions. For example, it can be a target for certain radical addition reactions. In the context of tethered radical systems, a molecule containing the this compound unit could be designed to act as a linker. One part of the molecule could be grafted onto a surface or macromolecule, while the benzonitrile end could be further modified or used to interact with other components. This approach is used to create spin-labeled macromolecules for advanced materials in spintronics and energy storage. While not directly a radical itself, the benzonitrile moiety can be a stable anchor or precursor within a larger molecule designed for such tethering and grafting applications. nih.govmdpi.com

Exploitation of Unique Optical Phenomena

Thermally Activated Delayed Fluorescence (TADF) for High-Efficiency Emission

Thermally Activated Delayed Fluorescence (TADF) has emerged as a key mechanism for achieving high-efficiency emission in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), allowing for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by fluorescence.

While research on this compound itself is not extensively documented in the context of TADF, the benzonitrile core is a well-established electron-accepting unit in many high-performance TADF emitters. nih.govspie.org The design of such molecules often involves linking the benzonitrile acceptor with a suitable electron-donating moiety. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the benzonitrile acceptor leads to a small ΔEST.

In hypothetical TADF emitters incorporating a this compound unit, the hexyloxy group could play a subtle but important role. Its electron-donating nature, although weak, could modify the electronic properties of the benzonitrile acceptor. Furthermore, the flexible hexyloxy chain could influence the molecular packing in thin films, which is a critical factor for optimizing TADF efficiency and minimizing non-radiative decay pathways.

A study on multifunctional benzonitrile derivatives highlighted that the solid-state photophysical properties are highly dependent on molecular packing and conformation. rsc.org For instance, different polymorphs and amorphous phases of benzonitrile-containing compounds can exhibit varied TADF characteristics. rsc.org The presence of an alkoxy chain like hexyloxy could be strategically used to control these solid-state morphologies.

Table 1: Key Parameters for Representative TADF Emitters Featuring a Benzonitrile Moiety

Compound ClassΔEST (eV)Photoluminescence Quantum Yield (PLQY) (%)Emission Color
Carbazole-Benzonitrile Derivatives nih.gov~0.2VariesBlue/Green
Donor-Acceptor-Donor' Benzonitrile Compounds rsc.orgSmallHigh in solutionTunable
m,m-di-tert-butyl-carbazolyl benzoylpyridine core rsc.org0.01–0.0575–96Blue

This table presents data for classes of compounds containing the benzonitrile unit to illustrate typical performance, as specific data for this compound is not available.

Mechanofluorochromic Properties for Stimuli-Responsive Materials

Mechanofluorochromism, the change in the fluorescence properties of a material in response to mechanical stimuli such as grinding, shearing, or pressing, is a fascinating phenomenon with applications in sensors, memory devices, and security inks. This property typically arises from changes in the molecular packing and intermolecular interactions within the solid state.

Research has demonstrated that certain benzonitrile derivatives exhibit mechanofluorochromic behavior. rsc.org For these materials, mechanical stress can induce a transition from a crystalline state with one emission color to an amorphous state with a different, often red-shifted, emission. This change is attributed to the alteration of the supramolecular structure and the degree of intermolecular π-π stacking.

The this compound structure possesses features that could contribute to mechanofluorochromic activity. The rigid benzonitrile core provides the necessary chromophore, while the flexible hexyloxy chain can influence the stability of different packing arrangements. It is conceivable that the long alkyl chain could lead to weaker intermolecular interactions in the crystalline state, making it more susceptible to disruption by mechanical force. Upon grinding, the ordered crystalline packing could be converted to a more disordered, amorphous state with altered photophysical properties. The process is often reversible, with the original crystalline state and its corresponding emission being recoverable through solvent vapor exposure or thermal annealing. rsc.org

Table 2: Mechanofluorochromic Behavior of a Multifunctional Benzonitrile Derivative

StateEmission ColorStimulus for ChangeReversibility
Crystalline PowderBlueGrindingYes (Solvent Fuming)
Amorphous StateGreen/YellowSolvent Fuming/AnnealingYes (Grinding)

This table is based on the behavior of multifunctional benzonitrile derivatives as described in the literature rsc.org, as specific data for this compound is not available.

Photoinduced Isomerization for All-Optical Switching

Photoinduced isomerization involves the light-induced transformation of a molecule between two or more isomeric forms that possess different physical and chemical properties. This phenomenon is the basis for developing all-optical switching devices, where light is used to control and manipulate other light signals. Molecules capable of undergoing reversible photoisomerization, such as those containing azobenzene (B91143) or stilbene (B7821643) units, are key components in this field.

While the benzonitrile group itself is not a traditional photoisomerizable unit, it can be incorporated into larger molecular systems that exhibit this behavior. The strong dipole moment and electron-withdrawing nature of the nitrile group can significantly influence the electronic structure and, consequently, the absorption spectra and isomerization dynamics of the photochromic unit to which it is attached.

For a hypothetical molecule where this compound is linked to a photoisomerizable group, the hexyloxy substituent could also offer advantages. Its presence could enhance solubility in common organic solvents and polymer matrices, which is crucial for the fabrication of optical devices. Furthermore, the flexible chain could provide a larger free volume around the photochromic unit in a solid matrix, facilitating the isomerization process which requires significant conformational changes.

The development of materials for all-optical switching requires careful tuning of the properties of the isomeric states, including their absorption wavelengths, thermal stability, and quantum yields of isomerization. The electronic perturbation provided by the this compound fragment could be a valuable tool in this molecular engineering effort.

Future Research Directions and Emerging Opportunities for 2 Hexyloxy Benzonitrile

The chemical compound 2-(Hexyloxy)benzonitrile, while a structurally straightforward aromatic nitrile, represents a platform for significant innovation across synthetic chemistry, computational design, and materials science. The unique combination of a polar nitrile group, a versatile aromatic ring, and a flexible hexyloxy chain imparts a molecular architecture ripe for exploration. Future research is poised to unlock its potential through the development of advanced synthetic methods, predictive computational modeling, and its application in novel functional and hybrid materials. These endeavors could pave the way for high-performance materials with tailored electronic, optical, and physical properties.

Q & A

Basic: What are the common synthetic routes for 2-(Hexyloxy)benzonitrile in academic research?

Methodological Answer:
this compound is typically synthesized via Williamson ether synthesis or nucleophilic aromatic substitution (SNAr) .

  • Williamson ether synthesis : React 2-cyanophenol with hexyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone under reflux .
  • SNAr : Use a nitro-activated aromatic precursor (e.g., 2-nitrobenzonitrile) with hexanol under basic conditions, followed by nitro-group reduction and final substitution .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How is the structure of this compound confirmed spectroscopically?

Methodological Answer:

  • ¹H NMR : Aromatic protons (δ 7.3–7.8 ppm, multiplet), hexyloxy chain protons (δ 3.9–4.1 ppm for OCH₂, δ 1.2–1.6 ppm for CH₂ groups) .
  • IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C-O-C stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 217 (C₁₃H₁₅NO) with fragmentation patterns confirming the hexyloxy and nitrile groups .

Advanced: How does the hexyloxy substituent influence electronic properties in cross-coupling reactions?

Methodological Answer:
The hexyloxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution but deactivating the nitrile group for nucleophilic attacks.

  • Impact on Reactivity : In Suzuki-Miyaura couplings, the alkoxy group enhances para-directing effects, requiring tailored catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .
  • Experimental Design : Compare reaction yields and regioselectivity with shorter alkoxy analogs (e.g., methoxy vs. hexyloxy) to isolate steric/electronic contributions .

Advanced: What analytical challenges arise when quantifying this compound in complex mixtures?

Methodological Answer:

  • Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to resolve the compound from non-polar byproducts. Adjust pH to 3–4 with formic acid to sharpen peaks .
  • Detection Sensitivity : Nitrile groups lack UV chromophores; employ evaporative light scattering (ELS) or derivatization (e.g., hydrolysis to carboxylic acid for UV detection) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to potential respiratory irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid skin contact; wash with soap/water immediately .

Advanced: What in vitro models are suitable for assessing the biological activity of this compound?

Methodological Answer:

  • Anticancer Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Solubilize in DMSO (<0.1% v/v) to avoid cytotoxicity .
  • Anti-inflammatory Models : Test COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification in LPS-stimulated macrophages .

Advanced: How do solvent polarity and temperature affect the stability of this compound?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40–60°C) in solvents of varying polarity (e.g., DMSO, ethanol, hexane). Monitor nitrile hydrolysis via IR or GC-MS.
  • Findings : Higher stability in non-polar solvents (hexane) due to reduced nucleophilic attack on the nitrile group .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
  • Solvent Effects : Apply COSMO-RS to simulate solvation energies and optimize reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.